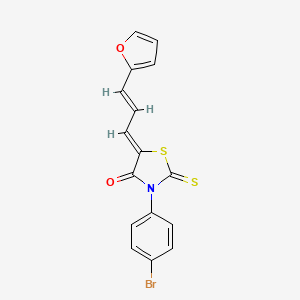![molecular formula C21H22N2OS B12129506 4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129506.png)
4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound characterized by its unique thiazole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the ethoxy and aniline groups. Common reagents used in these reactions include ethyl iodide, aniline, and various catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Applications De Recherche Scientifique
4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The thiazole ring structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 2-methoxy-4-(prop-2-en-1-yl)phenol
Uniqueness
4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline is unique due to its specific combination of functional groups and thiazole ring structure
Propriétés
Formule moléculaire |
C21H22N2OS |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-4-(4-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H22N2OS/c1-4-14-23-20(17-8-6-16(3)7-9-17)15-25-21(23)22-18-10-12-19(13-11-18)24-5-2/h4,6-13,15H,1,5,14H2,2-3H3 |
Clé InChI |
HEIVFKRFQUXXSW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-2-(3-methylphenyl)-5-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129427.png)

![2-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12129456.png)
![N-(1,3-benzodioxol-5-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12129461.png)

![N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide](/img/structure/B12129470.png)
![2-(2-fluorophenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B12129480.png)
![2-methoxy-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12129486.png)
![3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12129493.png)

![2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12129517.png)

![(3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B12129529.png)
![Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylam ino)acetate](/img/structure/B12129535.png)
